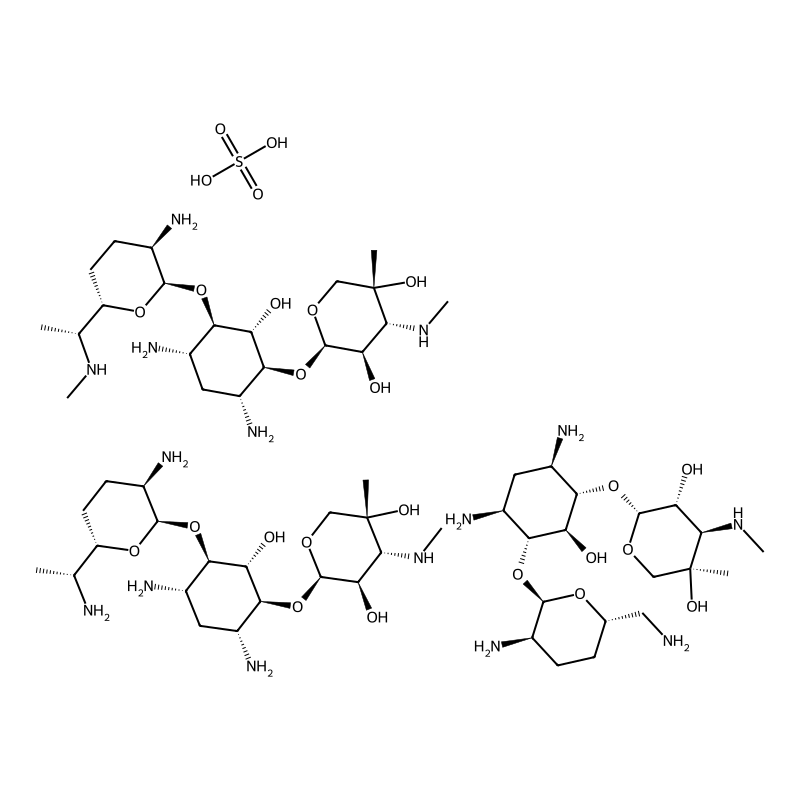

(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons

1.26e+01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Gentamicin Sulfate: A Broad-Spectrum Antibiotic

The chemical name you provided, "(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid," is the scientific name for gentamicin sulfate, a widely used broad-spectrum antibiotic. It is effective against a diverse range of gram-negative and gram-positive bacteria [].

Mechanism of Action

Gentamicin sulfate works by inhibiting protein synthesis in bacteria. It binds to the 16S ribosomal RNA of the bacterial ribosome, which prevents the formation of the peptide bond essential for protein production []. This ultimately leads to the death of the bacteria.

Research Applications

Gentamicin sulfate is primarily used in clinical settings to treat various bacterial infections, including:

However, due to its potential for side effects, such as nephrotoxicity (kidney damage) and ototoxicity (hearing loss), gentamicin sulfate is typically reserved for situations where other antibiotics are ineffective [].

Ongoing Research

Despite its established use, research on gentamicin sulfate continues to explore various aspects, including:

The compound (3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid is a complex organic molecule characterized by multiple chiral centers and functional groups. This compound belongs to the class of amino sugars and is notable for its intricate structure that includes hydroxyl groups, amino groups, and ether linkages.

The presence of sulfuric acid indicates that the compound may be involved in various acid-catalyzed reactions or may serve as a salt form of the base compound. Its structure suggests potential applications in medicinal chemistry due to its biological activity.

- Acid-base Reactions: The amino groups can act as bases, accepting protons from acids.

- Nucleophilic Substitution: The hydroxyl groups may participate in nucleophilic substitution reactions, especially in the presence of electrophiles.

- Dehydration Reactions: Under acidic conditions, dehydration can occur leading to the formation of glycosidic bonds or other cyclic structures.

This compound exhibits significant biological activity, particularly in antimicrobial and antidiabetic contexts. The presence of multiple amino and hydroxyl groups enhances its interaction with biological targets:

- Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial strains.

- Antidiabetic Properties: It may influence glucose metabolism or inhibit enzymes involved in carbohydrate digestion.

Research indicates that derivatives of this compound can modulate metabolic pathways relevant to diabetes management and bacterial resistance.

Synthesis of this complex compound typically involves multi-step organic synthesis techniques:

- Starting Materials: Common precursors include simple sugars and amino acids.

- Protective Group Strategies: Protecting groups are often employed to selectively modify specific functional groups during synthesis.

- Coupling Reactions: Peptide coupling methods can be used to link amino acids to sugar moieties.

- Final Deprotection: After the desired structure is achieved, protective groups are removed to yield the final product.

The compound has potential applications in various fields:

- Pharmaceuticals: As a candidate for drug development targeting bacterial infections or metabolic disorders.

- Biotechnology: Utilized as a building block for glycosylated drugs or as a substrate in enzymatic reactions.

- Research: Employed in studies investigating carbohydrate metabolism and antibiotic resistance mechanisms.

Interaction studies using this compound focus on its binding affinity with biological targets:

- Enzyme Inhibition: Assays have been conducted to evaluate its effectiveness in inhibiting glycosidases or other relevant enzymes.

- Cell Culture Studies: Experiments involving cell lines have demonstrated its effects on cell viability and metabolic activity.

- Molecular Docking Studies: Computational methods are used to predict binding interactions with target proteins.

Several compounds share structural similarities with the target compound, highlighting its unique features:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Gentamicin | Aminoglycoside structure with multiple amino groups | Antibacterial |

| Clindamycin | Lincosamide structure with a similar mechanism of action | Antimicrobial |

| Streptomycin | Contains amino sugars and exhibits antibacterial properties | Antitubercular |

The uniqueness of the target compound lies in its specific arrangement of chiral centers and the combination of both amino and hydroxyl functionalities that enhance its biological profile compared to these similar compounds.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Melts with decomposition between 220 °C and 240 °C. /Gentamycin sulfate/

Melting Point

105 °C (decomposition)

UNII

GHS Hazard Statements

H317 (98.24%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (63.24%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (34.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Gentamycin is included in the database.

Gentamicin Injection is indicated in the treatment of serious infections caused by susceptible strains of the following microorganisms: Pseudomonas aeruginosa, Proteus species (indole-positive and indole-negative), Escherichia coli, Klebsiella-Enterobacter-Serratia species, Citrobacter species, and Staphylococcus species (coagulase-positive and coagulase-negative). /Included in US product label/

Gentamicin has been used effectively in combination with carbenicillin for the treatment of life-threatening infections caused by Pseudomonas aeruginosa. It has also been found effective when used in conjunction with a penicillin-type drug for the treatment of endocarditis caused by group D streptococci. /Included in US product label/

For more Therapeutic Uses (Complete) data for Gentamicin (26 total), please visit the HSDB record page.

ATC Code

Mechanism of Action

Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/

... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/

Pictograms

Irritant;Health Hazard

Absorption Distribution and Excretion

The renal clearance of gentamicin is comparable to individual creatinine clearance.

/MILK/ Gentamicin is distributed into milk following IM administration.

Gentamicin is distributed into cerebrospinal fluid (CSF) in low concentrations following IM or IV administration. CSF concentrations of gentamicin following intrathecal administration depend on the dose administered, the site of injection, the volume in which the dose is diluted, and the presence or absence of obstruction to CSF flow. There may be considerable interpatient variation in concentrations achieved. In one study, intrathecal administration of 4 mg of gentamicin resulted in CSF concentrations of the drug of 19-46 ug/mL for 8 hours and less than 3 ug/mL at 20 hours. Gentamicin crosses the placenta.

Following parenteral administration of usual dosages of gentamicin, the drug can be detected in lymph, subcutaneous tissue, lung, sputum, and bronchial, pleural, pericardial, synovial, ascitic, and peritoneal fluids. Concentrations in bile may be low, suggesting minimal biliary excretion. In patients with ventilator-associated pneumonia receiving IV gentamicin (240 mg once daily), drug concentrations in alveolar lining fluid were 32% of serum concentrations and averaged 4.24 ug/mL 2 hours after a dose. Only minimal concentrations of gentamicin are attained in ocular tissue following IM or IV administration.

Accumulation of gentamicin does not appear to occur in patients with normal renal function receiving 1-mg/kg doses every 8 hours for 7-10 days. However, accumulation may occur with higher doses and/or when the drug is given for prolonged periods, especially in patients with renal impairment.

For more Absorption, Distribution and Excretion (Complete) data for Gentamicin (18 total), please visit the HSDB record page.

Metabolism Metabolites

Gentamicin is not metabolized. It is excreted by glomerular filtration in an active, unchanged form.

Associated Chemicals

Wikipedia

S-Methylmethionine

Drug Warnings

Hypersensitivity to gentamicin is a contraindication to its use. A history of hypersensitivity or serious toxic reactions to other aminoglycosides may contraindicate use of gentamicin because of the known cross-sensitivity of patients to drugs in this class.

Aminoglycosides can cause fetal harm when administered to a pregnant woman. Aminoglycoside antibiotics cross the placenta, and there have been several reports of total irreversible bilateral congenital deafness in children whose mothers received streptomycin during pregnancy. Serious side effects to mother, fetus, or newborn have not been reported in the treatment of pregnant women with other aminoglycosides. It is not known whether gentamicin sulfate can cause fetal harm when administered to a pregnant woman or can affect reproduction capacity. If gentamicin is used during pregnancy or if the patient becomes pregnant while taking gentamicin, she should be apprised of the potential hazard to the fetus.

Other reported adverse reactions possibly related to gentamicin include: respiratory depression, lethargy, confusion, depression, visual disturbances, decreased appetite, weight loss, hypotension and hypertension; rash, itching, urticaria, generalized burning, laryngeal edema, anaphylactoid reactions, fever and headache; nausea, vomiting, increased salivation and stomatitis; purpura, pseudotumor cerebri, acute organic brain syndrome, pulmonary fibrosis, alopecia, joint pain, transient hepatomegaly and splenomegaly.

For more Drug Warnings (Complete) data for Gentamicin (38 total), please visit the HSDB record page.

Biological Half Life

The plasma elimination half-life of gentamicin is usually 2-4 hours in adults with normal renal function and is reported to range from 24-60 hours in adults with severe renal impairment. The serum half-life of gentamicin averages 3-3.5 hours in infants 1 week to 6 months of age and 5.5 hours in full-term infants and large premature infants less than 1 week of age. In small premature infants, the plasma half-life is approximately 5 hours in those weighing over 2 kg, 8 hours in those weighing 1.5-2 kg, and 11.5 hours in those weighing less than 1.5 kg.

... terminal elimination half-lives of greater than 100 hours have been reported in adults with normal renal function following repeated IM or IV administration of the drug.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Recovered from a fermentation broth produced when submerged cultures of two subspecies of Micromonospora purpurea are grown in a yeast extract-cerelose medium.

General Manufacturing Information

Consists of 3 closely related components, gentamicins C1, C2, C1a, and also gentamicin a which differs from other members of complex but is similar to kanamycin C.

Clinical Laboratory Methods

Determination in serum by immunoassay.

Storage Conditions

Store at 20 deg to 25 °C (68 deg to 77 °F) /Gentamicin, injectable preparations; Gentamicin, topical preparations/

Interactions

Gentamicin appears to be more readily inactivated by antipseudomonal penicillins (eg, ticarcillin) than amikacin both in vitro and in vivo in patients with renal failure.

Concomitant and/or sequential use of an aminoglycoside and other systemic, oral, or topical drugs that have neurotoxic, ototoxic, or nephrotoxic effects (e.g., other aminoglycosides, acyclovir, amphotericin B, bacitracin, capreomycin, certain cephalosporins, colistin, cisplatin, methoxyflurane, polymyxin B, vancomycin) may result in additive toxicity and should be avoided, if possible. /Aminoglycosides/

Because of the possibility of an increased risk of ototoxicity due to additive effects or altered serum and tissue aminoglycoside concentrations, aminoglycosides should not be given concomitantly with potent diuretics such as ethacrynic acid, furosemide, urea, or mannitol. It has been suggested that concomitant use of certain anti-emetics that suppress nausea and vomiting of vestibular origin and vertigo (e.g., dimenhydrinate, meclizine) may mask symptoms of aminoglycoside-associated vestibular ototoxicity. /Aminoglycosides/

For more Interactions (Complete) data for Gentamicin (12 total), please visit the HSDB record page.